1-(2-((三氟甲基)磺酰)苯基)乙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

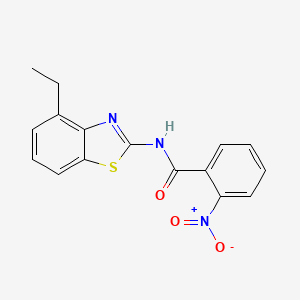

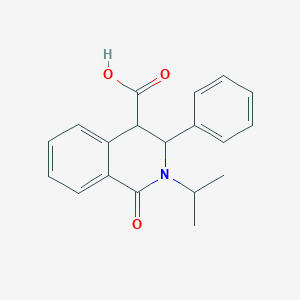

1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one is part of a suite of reagents developed by the Li group for late-stage functionalization of pharmaceutically relevant compounds . It serves as a precursor to alkyl radicals generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .

Synthesis Analysis

The synthesis of 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one involves the use of reagents that serve as precursors to alkyl radicals. These radicals are generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .Molecular Structure Analysis

The empirical formula of 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one is C10H9F3O3S, and its molecular weight is 266.24 .Chemical Reactions Analysis

The reagents of 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one serve as precursors to alkyl radicals. These radicals are generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .Physical And Chemical Properties Analysis

1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one forms crystals and is suitable for C-C bond formation reactions. It should be stored at a temperature below -20°C .科学研究应用

Late-Stage Functionalization in Organic Synthesis

1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one serves as a valuable precursor for late-stage functionalization of pharmaceutically relevant compounds. Researchers have developed innovative methods to utilize this compound for introducing functional groups selectively into complex molecules. Notably, it can be converted into alkyl radicals under light-mediated, redox-neutral, and catalyst-free conditions. These radicals participate in Minisci alkylation reactions, enabling the modification of aromatic substrates .

Trifluoromethylation Reactions

The trifluoromethyl group (CF₃) is a powerful motif in drug discovery and agrochemical development. 1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one acts as a trifluoromethylation reagent, allowing the introduction of CF₃ groups into various organic molecules. Researchers have harnessed this compound to synthesize novel pharmaceutical candidates, agrochemicals, and materials with enhanced properties .

Electrophilic Trifluoromethylthiolation

In recent years, electrophilic trifluoromethylthiolation reactions have gained prominence. 1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one serves as a shelf-stable reagent for such transformations. It enables the introduction of trifluoromethylthio (SCF₃) groups into organic substrates. These reactions find applications in medicinal chemistry, where the incorporation of trifluoromethylthio moieties can enhance drug potency and metabolic stability .

Catalyst-Free and Redox-Neutral Reactions

The compound’s unique reactivity lies in its ability to generate alkyl radicals without the need for external catalysts or redox co-factors. This feature simplifies reaction conditions and minimizes unwanted side reactions. Researchers have successfully employed 1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one in various transformations, including C-C bond formation, under mild and environmentally friendly conditions .

Synthetic Building Block

1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one serves as a versatile synthetic building block. Its trifluoromethylsulfonyl group provides a handle for further functionalization. Researchers have used this compound to construct complex molecules, including heterocycles, natural product analogs, and ligands for transition metal-catalyzed reactions .

Comparison with Related Compounds

To put this compound in context, it’s worth mentioning related molecules. For instance:

- 2,2,2-Trifluoroacetophenone (CAS No.: 434-45-7) shares some similarities but lacks the sulfonyl group. It has been used in various synthetic transformations, including Friedel-Crafts acylation and Mannich reactions .

- Trifluoromethanesulfonyl hypervalent iodonium ylide is another reagent employed for trifluoromethylthiolation reactions. It offers complementary reactivity to 1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-[2-(trifluoromethylsulfonyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c1-6(13)7-4-2-3-5-8(7)16(14,15)9(10,11)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHYSJPTBDFSDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

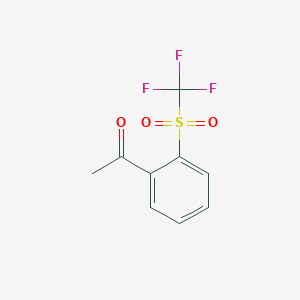

CC(=O)C1=CC=CC=C1S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2365120.png)

![N-(3-fluoro-4-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2365122.png)

![N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2365123.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2365125.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365126.png)

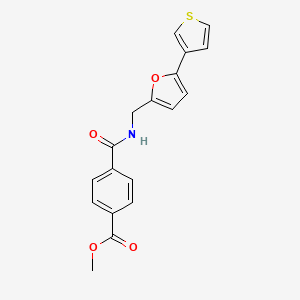

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2365128.png)

![4-bromo-2-((E)-{[1-(4-fluorophenyl)ethyl]imino}methyl)phenol](/img/structure/B2365129.png)

![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)

![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)